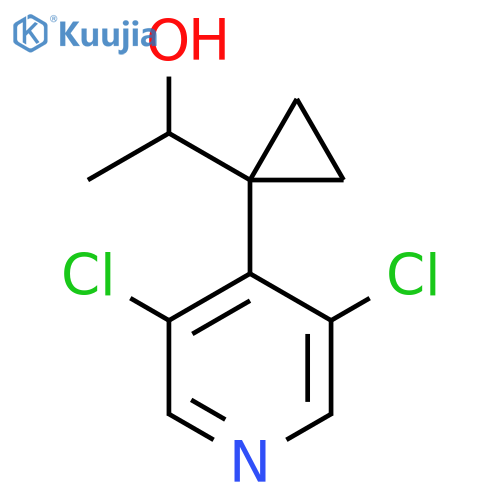Cas no 2228187-35-5 (1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol)

2228187-35-5 structure
商品名:1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol
1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol
- 1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol
- 2228187-35-5
- EN300-1977100
-
- インチ: 1S/C10H11Cl2NO/c1-6(14)10(2-3-10)9-7(11)4-13-5-8(9)12/h4-6,14H,2-3H2,1H3
- InChIKey: MKGUTFINDJLTRM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=NC=C(C=1C1(C(C)O)CC1)Cl
計算された属性
- せいみつぶんしりょう: 231.0217694g/mol
- どういたいしつりょう: 231.0217694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 33.1Ų
1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1977100-5.0g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 5g |
$3894.0 | 2023-05-31 | ||
| Enamine | EN300-1977100-0.25g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 0.25g |
$1235.0 | 2023-09-16 | ||
| Enamine | EN300-1977100-2.5g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 2.5g |
$2631.0 | 2023-09-16 | ||
| Enamine | EN300-1977100-1.0g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 1g |
$1343.0 | 2023-05-31 | ||
| Enamine | EN300-1977100-10.0g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 10g |
$5774.0 | 2023-05-31 | ||
| Enamine | EN300-1977100-10g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 10g |
$5774.0 | 2023-09-16 | ||
| Enamine | EN300-1977100-1g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 1g |
$1343.0 | 2023-09-16 | ||
| Enamine | EN300-1977100-0.1g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 0.1g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-1977100-0.05g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 0.05g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-1977100-0.5g |
1-[1-(3,5-dichloropyridin-4-yl)cyclopropyl]ethan-1-ol |
2228187-35-5 | 0.5g |
$1289.0 | 2023-09-16 |
1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol 関連文献
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
2228187-35-5 (1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol) 関連製品
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
